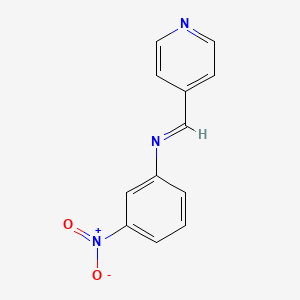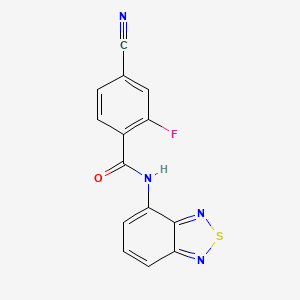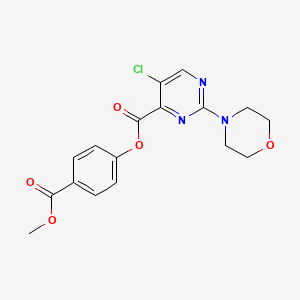![molecular formula C24H25F6N3O3 B11483241 N-[(4E)-4-(cyclohexylimino)-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]furan-2-carboxamide](/img/structure/B11483241.png)
N-[(4E)-4-(cyclohexylimino)-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-1-(CYCLOHEXYLIMINO)ETHYL]-4,4,4-TRIFLUORO-3-[(FURAN-2-YL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE is a complex organic compound with a unique structure that includes cyclohexyl, furan, and phenyl groups, along with multiple trifluoromethyl groups
Preparation Methods
The synthesis of 2-[(1E)-1-(CYCLOHEXYLIMINO)ETHYL]-4,4,4-TRIFLUORO-3-[(FURAN-2-YL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the cyclohexylimine intermediate: This step involves the reaction of cyclohexylamine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imine.
Introduction of the trifluoromethyl groups: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with furan and phenyl groups: This step involves the use of coupling reagents and catalysts to attach the furan and phenyl groups to the intermediate compound.
Final assembly: The final step involves the formation of the butanamide structure through amide bond formation, typically using reagents such as carbodiimides or other amide coupling agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors and other advanced techniques to scale up the synthesis.
Chemical Reactions Analysis
2-[(1E)-1-(CYCLOHEXYLIMINO)ETHYL]-4,4,4-TRIFLUORO-3-[(FURAN-2-YL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of imine or amide groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl or furan rings, using electrophilic or nucleophilic reagents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or acetonitrile, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-[(1E)-1-(CYCLOHEXYLIMINO)ETHYL]-4,4,4-TRIFLUORO-3-[(FURAN-2-YL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are important in medicinal chemistry.
Biology: The compound may have potential as a biochemical probe or inhibitor, particularly in studies involving enzyme activity or protein interactions.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific biological pathways or receptors.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-[(1E)-1-(CYCLOHEXYLIMINO)ETHYL]-4,4,4-TRIFLUORO-3-[(FURAN-2-YL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar compounds to 2-[(1E)-1-(CYCLOHEXYLIMINO)ETHYL]-4,4,4-TRIFLUORO-3-[(FURAN-2-YL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE include other trifluoromethylated amides and imines. These compounds may share similar chemical properties and reactivity but differ in their specific structures and applications. The unique combination of cyclohexyl, furan, and phenyl groups in the compound of interest sets it apart from other trifluoromethylated compounds, potentially offering distinct advantages in terms of binding affinity, selectivity, and stability.
Some similar compounds include:
Trifluoromethylated benzamides: These compounds contain a trifluoromethyl group attached to a benzamide structure and are used in various chemical and biological applications.
Trifluoromethylated imines: These compounds contain a trifluoromethyl group attached to an imine structure and are used as intermediates in organic synthesis.
Trifluoromethylated furans: These compounds contain a trifluoromethyl group attached to a furan ring and are used in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C24H25F6N3O3 |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
N-[4-cyclohexylimino-1,1,1-trifluoro-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H25F6N3O3/c1-15(31-16-9-4-2-5-10-16)19(21(35)32-17-11-6-3-7-12-17)22(23(25,26)27,24(28,29)30)33-20(34)18-13-8-14-36-18/h3,6-8,11-14,16,19H,2,4-5,9-10H2,1H3,(H,32,35)(H,33,34) |
InChI Key |
RAOPINUPOWBJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CCCCC1)C(C(=O)NC2=CC=CC=C2)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-pyridyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11483166.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483174.png)
![3-[(4-chlorophenyl)sulfonyl]-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11483182.png)
![N-[2-(4-methylquinolin-2-yl)phenyl]acetamide](/img/structure/B11483185.png)


![4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one](/img/structure/B11483191.png)

![2,4-dichloro-N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11483203.png)


![2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B11483216.png)
![2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}imidazolidin-1-yl)ethanone](/img/structure/B11483223.png)
![1-{4-[(3-Phenylpyrrolidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B11483227.png)
